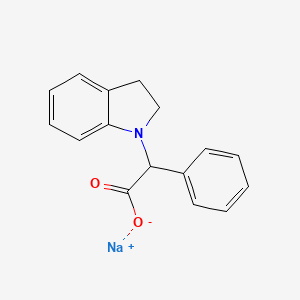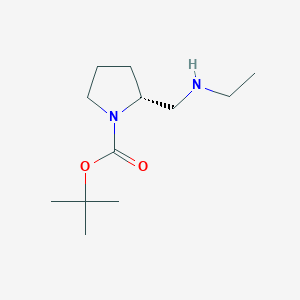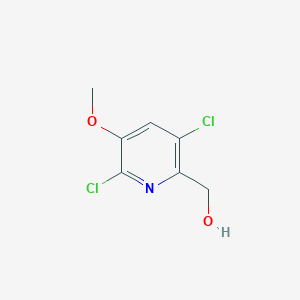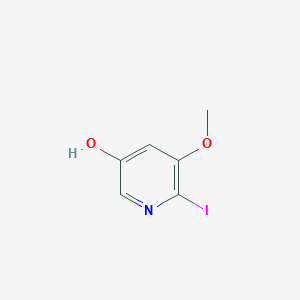![molecular formula C13H8F3NO2 B1392954 2-[4-(三氟甲基)苯基]吡啶-4-羧酸 CAS No. 1225900-99-1](/img/structure/B1392954.png)
2-[4-(三氟甲基)苯基]吡啶-4-羧酸
描述
2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药应用
三氟甲基吡啶 (TFMP) 及其中间体,包括“2-[4-(三氟甲基)苯基]吡啶-4-羧酸”,是开发农药化合物的重要成分 . 随着全球人口的迅速增长,农药的需求不断增加,以维持农作物的生产 .
医药应用
TFMP 及其中间体已成为开发许多医药化合物的重要结构成分 . 它们的结构中含有氟原子和吡啶环,被认为赋予了这类化合物许多独特的物理化学性质 .
杀虫剂开发
农业研究界面临着生产杀虫剂的挑战,这些杀虫剂不仅可以防止寄生虫造成的作物损失,还可以保护人类免受疟疾、登革热或寨卡病毒等疾病的传播,而这些疾病都是由蚊子传播的 . TFMP 及其中间体在这个领域发挥着至关重要的作用 .
金属有机框架 (MOFs) 的合成
“2-[4-(三氟甲基)苯基]吡啶-4-羧酸”可用于合成金属有机框架 (MOFs) . MOFs 是一类化合物,由金属离子或簇与有机配体配位形成一维、二维或三维结构。
FDA 批准的药物
在过去的 20 年中,FDA 批准了含有三氟甲基 (TFM, -CF3) 基团的药物 . 三氟甲基是这些药物中的一个药效团 .
甲基碘化盐的合成
“2-[4-(三氟甲基)苯基]吡啶-4-羧酸”可用于合成甲基碘化盐 . 这些盐常用于药物化学中,因为它们具有多种生物活性。
铃木偶联反应
2-(三氟甲基)苯基硼酸可用于铃木偶联反应,制备 2-三氟甲基芳基或杂芳基衍生物 . 这是一种钯催化的交叉偶联反应,广泛应用于有机合成。
潜在的促肾上腺皮质激素释放激素拮抗剂的合成
2-(三氟甲基)苯基硼酸可用于合成 4-(2-三氟甲基)苯基吡咯并[2,3-d]嘧啶,这是一种潜在的促肾上腺皮质激素释放激素拮抗剂 . 该激素在机体对压力的反应中起着至关重要的作用。
作用机制
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
Mode of Action
It’s known that molecules with a trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been known to interact with various biochemical pathways, influencing the activity of certain enzymes .
Pharmacokinetics
It’s known that the trifluoromethyl group can influence the pharmacokinetic properties of drugs .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective therapeutic outcomes .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability of drugs .
生化分析
Biochemical Properties
2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of enzymes . Additionally, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has been shown to modulate the activity of certain proteins, thereby influencing cellular processes.
Cellular Effects
The effects of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in inflammatory responses and oxidative stress . Furthermore, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes . Additionally, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can inhibit or activate specific enzymes, leading to alterations in cellular processes and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid change over time. This compound exhibits stability under recommended storage conditions but can degrade over extended periods . Long-term studies have shown that 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways and gene expression without causing significant adverse effects . At higher doses, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . Additionally, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can affect the levels of certain metabolites, thereby altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is slightly soluble in water and can be transported across cell membranes through facilitated diffusion . Once inside the cells, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has been observed to localize in the mitochondria, where it influences energy metabolism and oxidative stress responses .
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-8(2-4-10)11-7-9(12(18)19)5-6-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTCTIDBPTWQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679521 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225900-99-1 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1392871.png)

![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)

![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate](/img/structure/B1392886.png)
![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)


![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1392893.png)
![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)
